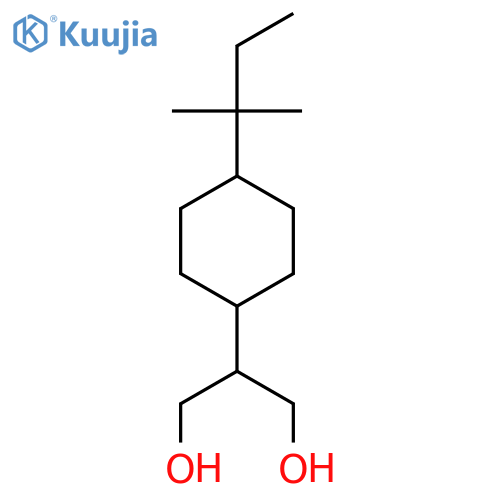Cas no 2168919-05-7 (2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol)

2168919-05-7 structure
商品名:2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol
2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol
- 2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
- EN300-1459172
- 2168919-05-7
-
- インチ: 1S/C14H28O2/c1-4-14(2,3)13-7-5-11(6-8-13)12(9-15)10-16/h11-13,15-16H,4-10H2,1-3H3
- InChIKey: RVVGSLCXIKCRCH-UHFFFAOYSA-N
- ほほえんだ: OCC(CO)C1CCC(CC1)C(C)(C)CC
計算された属性
- せいみつぶんしりょう: 228.208930132g/mol
- どういたいしつりょう: 228.208930132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 40.5Ų
2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1459172-0.1g |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 0.1g |
$741.0 | 2023-05-23 | ||
| Enamine | EN300-1459172-0.25g |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 0.25g |
$774.0 | 2023-05-23 | ||
| Enamine | EN300-1459172-0.05g |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 0.05g |
$707.0 | 2023-05-23 | ||
| Enamine | EN300-1459172-250mg |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 250mg |
$774.0 | 2023-09-29 | ||
| Enamine | EN300-1459172-2500mg |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 2500mg |
$1650.0 | 2023-09-29 | ||
| Enamine | EN300-1459172-0.5g |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 0.5g |
$809.0 | 2023-05-23 | ||
| Enamine | EN300-1459172-1.0g |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 1g |
$842.0 | 2023-05-23 | ||
| Enamine | EN300-1459172-2.5g |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 2.5g |
$1650.0 | 2023-05-23 | ||
| Enamine | EN300-1459172-1000mg |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 1000mg |
$842.0 | 2023-09-29 | ||
| Enamine | EN300-1459172-100mg |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |
2168919-05-7 | 100mg |
$741.0 | 2023-09-29 |
2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
2168919-05-7 (2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol) 関連製品
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
